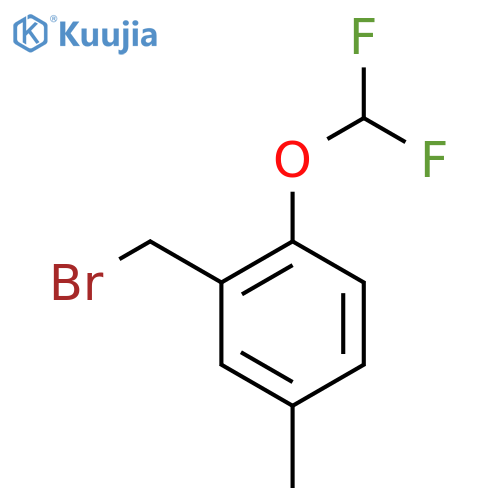

Cas no 1342768-08-4 (2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene)

2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene 化学的及び物理的性質

名前と識別子

-

- 2-(bromomethyl)-1-(difluoromethoxy)-4-methylbenzene

- 2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene

-

- MDL: MFCD18331519

- インチ: 1S/C9H9BrF2O/c1-6-2-3-8(13-9(11)12)7(4-6)5-10/h2-4,9H,5H2,1H3

- InChIKey: DFUQHHVGPOKVLS-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=C(C)C=CC=1OC(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 155

- トポロジー分子極性表面積: 9.2

- 疎水性パラメータ計算基準値(XlogP): 3.8

2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B606765-100mg |

2-(bromomethyl)-1-(difluoromethoxy)-4-methylbenzene |

1342768-08-4 | 100mg |

$ 295.00 | 2022-06-07 | ||

| Enamine | EN300-220716-5.0g |

2-(bromomethyl)-1-(difluoromethoxy)-4-methylbenzene |

1342768-08-4 | 95% | 5g |

$1987.0 | 2023-06-08 | |

| Enamine | EN300-220716-5g |

2-(bromomethyl)-1-(difluoromethoxy)-4-methylbenzene |

1342768-08-4 | 95% | 5g |

$1987.0 | 2023-09-16 | |

| Aaron | AR01AM6Q-50mg |

2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene |

1342768-08-4 | 95% | 50mg |

$245.00 | 2025-02-09 | |

| Aaron | AR01AM6Q-10g |

2-(bromomethyl)-1-(difluoromethoxy)-4-methylbenzene |

1342768-08-4 | 95% | 10g |

$4076.00 | 2023-12-16 | |

| Aaron | AR01AM6Q-250mg |

2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene |

1342768-08-4 | 95% | 250mg |

$492.00 | 2025-02-09 | |

| Aaron | AR01AM6Q-5g |

2-(bromomethyl)-1-(difluoromethoxy)-4-methylbenzene |

1342768-08-4 | 95% | 5g |

$2758.00 | 2023-12-16 | |

| 1PlusChem | 1P01ALYE-100mg |

2-(bromomethyl)-1-(difluoromethoxy)-4-methylbenzene |

1342768-08-4 | 95% | 100mg |

$300.00 | 2025-03-19 | |

| 1PlusChem | 1P01ALYE-10g |

2-(bromomethyl)-1-(difluoromethoxy)-4-methylbenzene |

1342768-08-4 | 95% | 10g |

$3704.00 | 2023-12-22 | |

| 1PlusChem | 1P01ALYE-1g |

2-(bromomethyl)-1-(difluoromethoxy)-4-methylbenzene |

1342768-08-4 | 95% | 1g |

$797.00 | 2025-03-19 |

2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene 関連文献

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

-

Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611

-

Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzeneに関する追加情報

Recent Advances in the Application of 2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene (CAS: 1342768-08-4) in Chemical Biology and Pharmaceutical Research

2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene (CAS: 1342768-08-4) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique difluoromethoxy and bromomethyl functional groups, serves as a key building block in the synthesis of various biologically active molecules. Recent studies have highlighted its utility in the development of novel pharmaceuticals, particularly in the areas of anti-inflammatory, anticancer, and central nervous system (CNS) therapeutics.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of 2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene as a precursor in the synthesis of selective COX-2 inhibitors. The difluoromethoxy group was found to enhance metabolic stability and improve pharmacokinetic properties, while the bromomethyl moiety facilitated further functionalization. This study underscores the compound's potential in designing next-generation anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional NSAIDs.

Another significant application was reported in Bioorganic & Medicinal Chemistry Letters, where 1342768-08-4 was utilized as a key intermediate in the development of novel kinase inhibitors. The researchers successfully incorporated this building block into pyrimidine-based scaffolds, creating compounds with potent activity against various cancer cell lines. The presence of the difluoromethoxy group was particularly noted for its ability to modulate membrane permeability and target engagement.

Recent advancements in synthetic methodology have also expanded the utility of this compound. A 2024 publication in Organic Process Research & Development described an improved, scalable synthesis of 2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene with excellent yield and purity. This development is particularly important for industrial-scale pharmaceutical production, addressing previous challenges in the large-scale preparation of this valuable intermediate.

In the field of CNS drug discovery, researchers have leveraged the unique properties of 1342768-08-4 to develop novel GABA receptor modulators. The difluoromethoxy group's ability to influence lipophilicity and blood-brain barrier penetration has made this compound particularly valuable in designing treatments for neurological disorders. Recent preclinical studies have shown promising results in animal models of epilepsy and anxiety disorders.

Looking forward, the versatility of 2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene continues to inspire new research directions. Current investigations are exploring its use in PROTAC (Proteolysis Targeting Chimera) technology and antibody-drug conjugates (ADCs), where its functional groups offer unique advantages for linker design and payload attachment. As synthetic methodologies continue to evolve and our understanding of structure-activity relationships deepens, this compound is poised to play an increasingly important role in pharmaceutical innovation.

1342768-08-4 (2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene) 関連製品

- 1228779-96-1(3-nitro-4-[(oxan-4-ylmethyl)amino]benzene-1-sulfonamide)

- 2034563-07-8(N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo3,4-bpyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide)

- 475291-59-9(Z-Trans-1,2-aminocyclohex-4-ene carboxylic Acid)

- 2228791-80-6(1-(2-methyloxolan-3-yl)cyclopentan-1-amine)

- 2680829-51-8(benzyl 4-cyano-5-oxo-6,12-diazatricyclo7.2.1.0,2,7dodeca-2(7),3-diene-12-carboxylate)

- 1805429-54-2(2-(Chloromethyl)-3-cyano-6-(difluoromethyl)-4-nitropyridine)

- 2228302-64-3(1-(3,3-difluorocyclobutyl)cyclopropylmethanamine)

- 2171835-97-3(3-(2-aminoethyl)-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylic acid)

- 321998-08-7((E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine)

- 1564541-05-4(3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine)